molecular formula C16H26N2 B3074110 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane CAS No. 1019109-90-0

1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane

Cat. No. B3074110
CAS RN: 1019109-90-0
M. Wt: 246.39 g/mol
InChI Key: OIKRWUPLUXKWFP-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It is also known as TBPMD or Ro15-4513. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is through its selective antagonism of the GABA(A) receptor. This receptor is a ligand-gated ion channel that is responsible for mediating the inhibitory effects of the neurotransmitter GABA in the brain. By blocking this receptor, 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane can modulate the activity of the nervous system and influence a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane are complex and depend on the specific experimental conditions. In general, this compound has been shown to modulate the activity of the nervous system and influence several physiological processes, including anxiety, depression, and epilepsy. It has also been shown to have effects on memory and learning, as well as on the regulation of sleep and wakefulness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of this compound is its relatively low potency compared to other GABA(A) receptor antagonists. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane. One area of interest is the development of more potent and selective GABA(A) receptor antagonists that can be used to study the role of this receptor in neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is interest in exploring the potential therapeutic applications of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane in the treatment of neurological disorders.

Scientific Research Applications

1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane has been extensively used in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA(A) receptor, which is a key neurotransmitter receptor in the brain. This compound has been used to study the role of GABA(A) receptors in several neurological disorders, including anxiety, depression, and epilepsy.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-16(2,3)15-7-5-14(6-8-15)13-18-11-4-9-17-10-12-18/h5-8,17H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRWUPLUXKWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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